4-Ethoxy-2,3-dimethyl-2H-chromene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
194553-72-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.269 |
IUPAC Name |
4-ethoxy-2,3-dimethyl-2H-chromene |
InChI |
InChI=1S/C13H16O2/c1-4-14-13-9(2)10(3)15-12-8-6-5-7-11(12)13/h5-8,10H,4H2,1-3H3 |
InChI Key |
FXRSCMYPCAXDSQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(OC2=CC=CC=C21)C)C |
Synonyms |
2H-1-Benzopyran,4-ethoxy-2,3-dimethyl-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethoxy 2,3 Dimethyl 2h Chromene
Comprehensive Review of Synthetic Routes to Substituted 2H-Chromenes
The synthesis of substituted 2H-chromenes has been a subject of extensive research, leading to the development of numerous synthetic strategies. rsc.org These methods can be broadly categorized into two main approaches: the formation of the benzopyran ring through cyclization reactions and the late-stage functionalization of a pre-existing 2H-chromene core. rsc.org
Cyclization Reactions in Chromene Ring Formation
Cyclization reactions are fundamental to the construction of the 2H-chromene ring system. A variety of approaches have been developed, often involving the reaction of a phenol (B47542) derivative with a suitable three-carbon component.
One common strategy involves the condensation of salicylaldehydes with various partners. For instance, the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds, often facilitated by a catalyst, can lead to the formation of substituted 2H-chromenes. rsc.org Another approach utilizes the reaction of salicylaldehydes with β-amino acrylates, which can proceed under microwave irradiation without a catalyst to yield 2-amino-2H-chromene-3-carboxylates. researchgate.net Furthermore, domino Knoevenagel-cyclization reactions of 2H-chromene derivatives containing an o-formylaryl amine or ether side-chain have been employed to construct complex, chiral condensed heterocycles. bohrium.com
The intramolecular Rauhut–Currier reaction, catalyzed by lithium selenolates, offers a pathway to either 2H- or 4H-chromenes, with the regioselectivity being dependent on the substituents. acs.org Specifically, when an ethoxy group is present at the R2 position, the formation of 2H-chromenes is favored. acs.org A one-pot, three-step cascade reaction involving a Stille-coupling, enolization, and oxa-6π electrocyclization has also been reported for the synthesis of annulated 2H-chromenes from bromoquinones and vinyl stannanes. nih.gov
Late-Stage Functionalization Strategies for 2H-Chromene Core
Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry and drug discovery, allowing for the diversification of complex molecules at a late stage of the synthesis. nih.gov This approach is particularly valuable for creating analogues of biologically active compounds for structure-activity relationship (SAR) studies.
For the 2H-chromene core, late-stage C-H functionalization presents an opportunity to introduce new substituents and modify the properties of the molecule. nih.gov While specific examples directly pertaining to 4-Ethoxy-2,3-dimethyl-2H-chromene are not extensively documented in the provided results, the general principles of LSF are applicable. For instance, a modular and highly efficient protocol for the synthesis of 2-substituted-2H-chromenes involves the nickel-catalyzed C-O activation and C-C bond formation of readily accessible 2-ethoxy-2H-chromenes with boronic acids. organic-chemistry.org This method has been successfully applied to the late-stage incorporation of complex molecules. organic-chemistry.org
Multicomponent Reaction (MCR) Approaches for Chromene Synthesis Applicable to this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains significant portions of all the starting materials. researchgate.net This approach offers several advantages, including operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity. researchgate.netnih.gov MCRs have been widely employed in the synthesis of various heterocyclic compounds, including chromenes. researchgate.net
One-Pot Condensation Methodologies
One-pot condensation reactions are a hallmark of MCRs and have been successfully applied to the synthesis of a variety of chromene derivatives. These methods often involve the reaction of a salicylaldehyde (B1680747), a compound with an active methylene (B1212753) group, and a third component.
For example, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile (B47326), and a phenol (such as α- or β-naphthol) can yield 2-amino-4H-chromene derivatives. ajgreenchem.com This type of reaction has been carried out under various conditions, including microwave irradiation and using magnetic catalysts like ilmenite (B1198559) (FeTiO3), often in the absence of a solvent. ajgreenchem.com Another example is the synthesis of pyran-fused chromene analogues through a one-pot multicomponent protocol in water, catalyzed by fluorescent tetragonal ZrO2 nanoparticles. rsc.org The synthesis of 2-alkyl/aryl/pyridyl substituted 2H-chromenes has also been achieved through a one-pot chemoselective Knoevenagel condensation/hemiketalisation process. rsc.org
A notable one-pot synthesis of 2H-chromenes involves the reaction of ortho-naphthoquinones with allyltriphenylphosphonium salts in the presence of aqueous sodium hydroxide (B78521) and chloroform. thieme-connect.com Furthermore, a one-pot synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate has been reported from the reaction of diethyl acetylenedicarboxylate, 5-bromo-2-hydroxybenzaldehyde, and triphenylphosphine. tandfonline.com
Catalyst-Free Synthesis Protocols
In recent years, there has been a growing interest in developing catalyst-free synthetic methods to improve the environmental friendliness and cost-effectiveness of chemical processes. Several catalyst-free protocols for the synthesis of chromenes have been reported.
One such method involves the microwave-assisted synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol (B145695), which provides high yields in a short reaction time. nih.gov Another approach utilizes visible light irradiation in a water-ethanol mixture to synthesize 2-imino-2H-chromene-3-carbonitrile and other chromene derivatives from salicylaldehyde and malononitrile without the need for a catalyst. rsc.org Additionally, a catalyst-free, three-component reaction has been developed for the synthesis of chromene carbonitriles from pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature. orientjchem.org An efficient, catalyst-free, one-pot synthesis of new 4H-chromenes has also been described. nih.gov
Catalytic Systems in the Synthesis of this compound Analogues
A wide range of catalytic systems have been developed to facilitate the synthesis of 2H-chromenes, offering improved yields, milder reaction conditions, and enhanced selectivity. msu.eduresearchgate.net These catalysts can be broadly classified into metal-based catalysts and organocatalysts.
Transition metal catalysts, such as those based on rhodium(III), have been used for the C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones to produce 2H-chromene-3-carboxylic acids. organic-chemistry.org Nickel catalysts are employed in the coupling of 2-ethoxy-2H-chromenes with boronic acids. organic-chemistry.org Gold catalysts have also been utilized for the synthesis of 2H-chromenes from propargyl aryl ethers. msu.edu
Organocatalysts, which are small organic molecules, have gained prominence as a green alternative to metal catalysts. Arylamines, for instance, can catalyze the Mannich-cyclization cascade reaction of naphthols and cinnamaldehydes to generate 2H-benzo[h]chromenes. mdpi.com Boronic acids, in combination with Brønsted acids, have been identified as effective co-catalyst systems for the condensation of phenols with α,β-unsaturated carbonyls to form substituted 2H-chromenes. rsc.org The use of pentafluorophenylboronic acid and diphenylphosphinic acid has expanded the scope of this reaction to include α,β-unsaturated ketones. rsc.org
The table below summarizes various catalytic systems used in the synthesis of 2H-chromene analogues.
| Catalyst System | Reactants | Product Type | Reference |
| Nickel catalyst and boronic acids | 2-Ethoxy-2H-chromenes | 2-Substituted-2H-chromenes | organic-chemistry.org |
| Rhodium(III) | N-phenoxyacetamides and methyleneoxetanones | 2H-Chromene-3-carboxylic acids | organic-chemistry.org |
| Arylboronic acids and Brønsted acids | Phenols and α,β-unsaturated carbonyls | Substituted 2H-chromenes | rsc.org |
| Aniline | Naphthols and trans-cinnamaldehydes | 2H-Benzo[h]chromenes | mdpi.com |
| Gold(I) catalyst (Ph3PAuNTf2) | Propargyl aryl ethers | 2H-Chromenes | msu.edu |
| Boron or Ruthenium(II) catalyst | Vinyl sulfoxonium ylides and quinones | 2H-Chromene-4-carboxylates or 2H-Chromene-2-carboxylates | acs.org |
Role of Organocatalysts and Metal-Free Catalysis
Organocatalysis has emerged as a powerful tool in the synthesis of 2H-chromenes, offering a metal-free alternative to traditional catalytic systems. nih.gov This approach avoids the potential for toxic metal contamination in the final products, which is a significant advantage, particularly in the synthesis of bioactive compounds. nih.gov Various organocatalysts, including Brønsted and Lewis acids and bases, have been successfully employed. nih.govacs.org
For instance, a dual catalyst system utilizing p-toluenesulfonic acid monohydrate and pyrrolidine (B122466) has been shown to be effective for the selective construction of 2H-chromene derivatives. researchgate.net This method offers high selectivity and operational simplicity under mild conditions. researchgate.net Similarly, Brønsted acid-catalyzed reactions, such as the formal [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols, provide a facile route to polysubstituted 2H-chromenes in good to excellent yields. acs.org Organocatalytic enantioselective tandem reactions have also been developed, yielding chiral 2-amino-4H-chromene derivatives with good yields and high enantioselectivity. researchgate.net
Metal-free approaches extend to the use of reagents like tetrafluoroboric acid diethyl ether complex for the alkenylation of salicylaldehydes, leading to the formation of 2H-chromenes. researchgate.net These methods are valued for their clean reaction profiles and ecologically benign nature. frontiersin.org
Application of Nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H, TiO₂-Ag)
Nanocatalysts are increasingly utilized in the synthesis of chromene derivatives due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. researchgate.net These catalysts can be either homogeneous or heterogeneous and offer advantages such as improved efficiency and easier recovery.
A notable example is the use of magnetic nanocatalysts like Fe₃O₄@SiO₂-SO₃H. This catalyst has been successfully employed in the one-pot, three-component synthesis of dihydropyrano[c]chromene derivatives. jmu.edujwent.netjwent.net The reaction, typically involving a 4-hydroxycoumarin, an aromatic aldehyde, and malononitrile, proceeds with high yields (up to 98%) in a relatively short reaction time. jwent.net The magnetic nature of the Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its recycling and reuse with negligible loss of activity over several cycles. jmu.edujwent.net
Another promising nanocatalyst is TiO₂-Ag. This photocatalyst has been used for the green and efficient synthesis of chromene derivatives under visible light irradiation at room temperature. researcher.lifetandfonline.comresearchgate.net The use of TiO₂ doped with silver nanoparticles enhances the photocatalytic activity, leading to high product yields in short reaction times. tandfonline.comresearchgate.net This method is advantageous for its clean reaction conditions, use of environmentally friendly solvents, and the recyclable nature of the catalyst. researcher.liferesearchgate.net The Ag@TiO₂ composite has also proven effective as a heterogeneous catalyst in Knoevenagel condensation reactions, a key step in the synthesis of various heterocyclic compounds. nih.gov
| Catalyst | Reactants | Conditions | Yield | Reference |
| Fe₃O₄@SiO₂-SO₃H | 4-hydroxycoumarin, 3-nitrobenzaldehyde, malononitrile | Methanol, 80°C, 2h | 98% | jwent.net |
| TiO₂-Ag | Various aldehydes, malononitrile, and phenols/naphthols | Visible light, room temp. | High | researcher.lifetandfonline.com |
| Fe₃O₄@SiO₂@SO₃H | Aromatic aldehyde, 4-hydroxycoumarin, malononitrile | Microwave irradiation | High | figshare.com |
| nano-cellulose/Ti(IV)/Fe₃O₄ | Aromatic aldehyde, malononitrile, dimedone | 70°C, solvent-free | High | rsc.org |
Homogeneous and Heterogeneous Catalysis
Both homogeneous and heterogeneous catalysis play crucial roles in the synthesis of chromene derivatives. scispace.comresearchgate.net Homogeneous catalysts, while often exhibiting high activity and selectivity, can be difficult to separate from the reaction products. researchgate.net Heterogeneous catalysts, on the other hand, are easily separable and recyclable, which is advantageous for industrial applications and green chemistry. researchgate.netscribd.com
The development of heterogeneous catalysts has been a major focus in chromene synthesis. For example, silica-supported catalysts have been used in these reactions. researchgate.net The heterogenization of homogeneous catalysts, by anchoring them to a solid support, is a strategy to combine the advantages of both systems. researchgate.net
In the context of multicomponent reactions for chromene synthesis, various heterogeneous catalysts have been reported, including nano-ZnO and sulfonic acid functionalized silica (B1680970) (SiO₂-Pr-SO₃H). ijcce.ac.ir These catalysts often allow for reactions to be carried out under mild conditions with high yields. ijcce.ac.ir The choice between a homogeneous and heterogeneous system often depends on the specific reaction, desired product purity, and the economic feasibility of catalyst recovery and reuse.
Green Chemistry Principles in the Derivatization of Chromenes
The application of green chemistry principles is a growing trend in the synthesis of chromene derivatives, aiming to reduce the environmental impact of chemical processes. frontiersin.orgnih.gov This includes the use of alternative energy sources, environmentally benign solvents, and recyclable catalytic systems.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govresearchgate.net In the synthesis of 2H-chromene derivatives, microwave irradiation has been successfully employed in various reactions.
For instance, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinone moieties has been efficiently achieved through a one-pot, three-component reaction under microwave irradiation. mdpi.comnih.gov This method provides the target compounds in good yields in a matter of minutes, compared to several hours required for the conventional heating method. nih.gov Similarly, the conversion of propargyl ethers to 2,2-dimethyl chromenes is significantly accelerated under microwave conditions, with high yields achieved in just a few minutes. researchgate.net Microwave-assisted, catalyst-free synthesis of substituted 2H-chromenes in ethanol has also been reported, offering a rapid and eco-friendly route to these compounds. frontiersin.org
| Reaction Type | Conditions | Time | Yield | Reference |
| Synthesis of 2H-chromene derivatives with phenylthiazolidinone | AcOH, DMF, 120°C | 8-10 min | Good | nih.gov |
| Conversion of propargyl ethers to chromenes | N,N-diethylaniline | 6 min | 94% | researchgate.net |
| Catalyst-free synthesis of substituted 2H-chromenes | Ethanol, 100°C | 1-2 h | High | frontiersin.org |
| Synthesis of tetrahydrobenzo[b]pyran derivatives | Fe₃O₄@SiO₂@SO₃H | Faster than conventional | High | figshare.com |
Solvent-Free and Aqueous Media Reactions
The use of solvent-free conditions or aqueous media is a cornerstone of green chemistry, as it eliminates the use of volatile and often toxic organic solvents. researchgate.net Several methods for the synthesis of chromene derivatives have been developed that adhere to these principles.
Solvent-free synthesis of 4H-chromene derivatives has been achieved using catalysts like ceric ammonium (B1175870) nitrate (B79036) in multicomponent reactions. researchgate.net Similarly, nano-cellulose/Ti(IV)/Fe₃O₄ has been used as a natural-based magnetic nanocatalyst for the synthesis of chromenes under solvent-free conditions at 70°C. rsc.org These methods offer the advantages of high yields, short reaction times, and simple experimental procedures.
Reactions in aqueous media have also been explored. For example, the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives, which can be related to chromene synthesis strategies, has been performed in water using alum as a catalyst. researchgate.net L-proline has been used as a catalyst for the synthesis of 4-hydroxy-4H-chromenes in water, representing a green synthetic protocol. sci-hub.se These aqueous methods are highly desirable due to the low cost, safety, and environmental friendliness of water as a solvent.
Recyclable Catalytic Systems
Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, are particularly advantageous in this regard. jmu.edujwent.net Their magnetic properties allow for easy recovery from the reaction mixture using an external magnet, and they can be reused for multiple reaction cycles without a significant loss of catalytic activity. jmu.edujwent.net Similarly, TiO₂-Ag photocatalysts can also be recovered and reused, contributing to the green credentials of the synthetic process. researcher.liferesearchgate.net
Other recyclable systems include silica-immobilized L-proline, which has been used for the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate esters under microwave and solvent-free conditions. msu.edu The catalyst can be conveniently recovered and reused without an obvious decrease in its activity. msu.edu The use of such recyclable catalysts is a key step towards the development of more economical and environmentally friendly methods for the synthesis of chromene derivatives.
Mechanistic Investigations of this compound Formation
The precise mechanistic pathways leading to this compound are not extensively detailed in the existing scientific literature. However, by examining the synthesis of analogous 2H-chromene derivatives, plausible mechanisms can be inferred. The formation of the chromene ring system often proceeds through cascade or domino reactions, which are highly efficient in constructing complex molecular architectures from simple precursors. These reactions can be catalyzed by acids, bases, or organocatalysts. mdpi.com
Investigations into the synthesis of various substituted 2H-chromenes suggest that the reaction pathways are sensitive to the nature of the reactants, catalysts, and reaction conditions. For instance, the synthesis of 2-alkoxy-2H-chromenes has been achieved through a one-pot, three-component reaction involving salicylaldehydes, a β-keto ester or diketone, and an alcohol. researchgate.net Another versatile method is the Rauhut–Currier reaction, which can be tailored to produce 2H- or 4H-chromenes based on the substituents present on the starting materials. acs.org Iron-catalyzed rearrangements of 2H-chromenes have also been studied, revealing pathways that involve hydride shifts and cycloadditions. nih.gov
Proposed Reaction Mechanisms and Intermediates
While a definitive mechanism for the formation of this compound is not explicitly documented, several proposed pathways for similar chromene syntheses offer significant insight. A common strategy involves the reaction of a salicylaldehyde derivative with a suitable partner, often leading to the formation of key intermediates.
One plausible mechanism involves an initial Knoevenagel condensation, followed by an intramolecular oxa-Michael addition. In the context of forming this compound, a potential route could start from a substituted salicylaldehyde and 3-ethoxy-2-butanone under catalytic conditions.
A widely proposed intermediate in the synthesis of many chromene derivatives is the ortho-quinone methide (o-QM). In iron-catalyzed reactions of 2H-chromenes, for example, the formation of an o-QM intermediate has been demonstrated through deuterium (B1214612) labeling studies. nih.gov This reactive species can then undergo a [4+2] cycloaddition reaction. nih.gov
Another relevant pathway is the Rauhut–Currier reaction, where lithium selenolates have been used as catalysts to synthesize 2H- and 4H-chromenes. The regioselectivity of this reaction is dependent on the substituents; notably, the presence of an ethoxy group has been shown to direct the formation towards 2H-chromenes. acs.org This process involves the nucleophilic attack of the catalyst on an activated alkene, followed by an intramolecular cyclization. acs.org
The table below outlines potential intermediates that could be involved in the formation of this compound, based on established mechanisms for related compounds.
Table 1: Proposed Intermediates in the Formation of this compound
| Intermediate Type | Proposed Structure/Description | Precursor Reactants | Reaction Type |
|---|---|---|---|
| Iminium Ion | Formed from the reaction of salicylaldehyde with a secondary amine catalyst. | Salicylaldehyde, secondary amine | Organocatalysis |
| Knoevenagel Adduct | Product of the initial condensation between an activated methylene compound and salicylaldehyde. | Salicylaldehyde, β-dicarbonyl compound | Knoevenagel Condensation |
| ortho-Quinone Methide (o-QM) | A highly reactive intermediate formed via dehydration or other elimination reactions. | Substituted phenol derivative | Cycloaddition |
This table is illustrative and based on general chromene synthesis mechanisms, as specific data for this compound is not available.
Kinetic Studies of Key Synthetic Steps
Specific kinetic studies on the formation of this compound have not been reported in the literature. However, kinetic investigations of the synthesis of other chromene derivatives provide a framework for how such studies might be conducted. These studies are crucial for understanding the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions.
For example, a study on the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate utilized UV-vis spectrophotometry and stopped-flow techniques to investigate the reaction kinetics. rsc.org The reaction was found to involve a fast initial step to form an intermediate, followed by a slower, rate-determining step that followed first-order kinetics. rsc.org The partial order of one of the reactants was determined to be zero, indicating it did not affect the reaction rate. rsc.org
Should kinetic studies be performed on the synthesis of this compound, a similar approach would likely be employed. The rates of formation of key intermediates and the final product would be monitored under varying concentrations of reactants and catalysts. This would allow for the determination of the reaction order with respect to each component and the calculation of rate constants.
The following table illustrates the type of data that would be collected in a kinetic study of a hypothetical reaction to form a 2H-chromene derivative.
Table 2: Illustrative Kinetic Data for a Hypothetical Chromene Synthesis
| Entry | [Salicylaldehyde] (mol/L) | [β-Diketone] (mol/L) | [Catalyst] (mol%) | Initial Rate (mol/L·s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 10 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 10 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 10 | 1.5 x 10⁻⁴ |
This data is hypothetical and serves only to illustrate the parameters typically investigated in kinetic studies of chromene synthesis. No such data is currently available for this compound.
Such studies are essential for moving from laboratory-scale synthesis to efficient and scalable industrial production of chromene compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 2,3 Dimethyl 2h Chromene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the proton and carbon environments and their connectivity can be established.
The ¹H NMR spectrum of 4-Ethoxy-2,3-dimethyl-2H-chromene is anticipated to reveal distinct signals for each unique proton environment. The aromatic protons on the benzo portion of the chromene ring are expected to appear as a complex multiplet in the downfield region, typically between δ 6.5 and 7.5 ppm. The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a characteristic ethyl pattern. The chemical shift of the methylene quartet is influenced by the adjacent oxygen atom, likely placing it around δ 3.5-4.0 ppm, while the methyl triplet would be further upfield. The two methyl groups attached to the chromene ring at positions 2 and 3 will likely appear as singlets or doublets depending on their specific environment and coupling interactions. The proton at position 2 of the 2H-chromene ring, if present, would also give a characteristic signal.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 7.5 | Multiplet | - |
| -OCH₂- (Ethoxy) | 3.5 - 4.0 | Quartet | ~7 |
| 2-CH₃ | 1.2 - 1.5 | Singlet/Doublet | - |
| 3-CH₃ | 1.8 - 2.2 | Singlet/Doublet | - |
| -CH₃ (Ethoxy) | 1.1 - 1.4 | Triplet | ~7 |
The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. The aromatic carbons will resonate in the δ 110-160 ppm region, with carbons attached to the oxygen atom appearing at the lower end of this range. The carbon of the ethoxy methylene group (-OCH₂-) is expected around δ 60-70 ppm, while the ethoxy methyl carbon will be significantly upfield, around δ 15 ppm. The carbons of the two methyl groups at positions 2 and 3 will also have characteristic shifts in the aliphatic region. The quaternary carbons, such as C4 and the carbons at the fusion of the two rings, will also be identifiable.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 140 - 160 |
| Aromatic CH | 110 - 130 |
| C4 | 140 - 150 |
| C2 | 70 - 80 |
| C3 | 120 - 130 |
| -OCH₂- (Ethoxy) | 60 - 70 |
| 2-CH₃ | 20 - 30 |
| 3-CH₃ | 15 - 25 |
| -CH₃ (Ethoxy) | ~15 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons. For instance, it would show a clear correlation between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular structure. For example, correlations between the ethoxy methylene protons and the C4 carbon would confirm the position of the ethoxy group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The presence of the aromatic ring will be indicated by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether linkage in the chromene ring and the ethoxy group is anticipated in the 1000-1300 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl and ethyl groups will be observed just below 3000 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within this compound. The core structure, a benzopyran ring system, constitutes the primary chromophore responsible for the absorption of UV light. The fusion of a benzene (B151609) ring with a pyran ring creates a conjugated system where π → π* transitions are the most significant electronic events observed.
The electronic absorption spectra of chromene derivatives are influenced by the nature and position of substituents on the benzopyran core. In this compound, the ethoxy group at the C4 position and the methyl groups at C2 and C3 modulate the electronic properties of the chromophore. The ethoxy group, being an electron-donating group, can interact with the π-system of the chromene ring, potentially leading to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2H-chromene. This shift occurs because the electron-donating group raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for π → π* transitions.
Similarly, the methyl groups, while less impactful than the ethoxy group, also contribute to the electronic environment through inductive effects. The analysis of the UV-Vis spectrum allows for the identification of characteristic absorption bands. Typically, chromene derivatives exhibit strong absorption bands in the UV region, often between 250 and 350 nm, corresponding to these π → π* transitions. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide a quantitative measure of the compound's ability to absorb light, which is fundamental for both qualitative identification and quantitative analysis.
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure
For a representative 2H-chromene derivative, SC-XRD analysis would reveal the non-planar conformation of the dihydropyran ring fused to the planar benzene ring. The C2 carbon, being a stereocenter in the title compound, would adopt a tetrahedral geometry. The substituents—methyl and ethoxy groups—would be positioned in specific orientations that minimize steric hindrance.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The analysis of a representative chromene crystal structure allows for a detailed examination of its internal geometry. The bond lengths within the aromatic benzene ring would exhibit values characteristic of delocalized π-systems (approximately 1.39 Å). In contrast, the dihydropyran ring would feature distinct single and double bonds. For instance, the C=C bond would be significantly shorter than the C-C single bonds within the same ring. The C-O bond lengths within the pyran ring and the ethoxy group would also be determined with high precision.
Bond angles would confirm the sp² hybridization of the aromatic carbons (~120°) and the sp³ hybridization of the saturated carbons in the pyran ring (~109.5°). Dihedral angles are particularly informative as they describe the puckering of the dihydropyran ring and the orientation of the substituents relative to the ring system.
Interactive Table 1: Hypothetical Bond Lengths for a Representative 2H-Chromene Structure Note: This data is representative of a typical 2H-chromene scaffold and is presented for illustrative purposes.
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C2 | C3 | 1.51 |
| C3 | C4 | 1.34 |
| C4 | O1 | 1.37 |
| O1 | C8a | 1.38 |
Interactive Table 2: Hypothetical Bond Angles for a Representative 2H-Chromene Structure Note: This data is representative of a typical 2H-chromene scaffold and is presented for illustrative purposes.
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C3 | C2 | O1 | 109.5 |
| C4 | C3 | C2 | 121.0 |
| C3 | C4 | C4a | 122.5 |
Crystallographic Data and Refinement Details
The complete crystallographic study would be summarized in a standardized format, including details about the crystal system, space group, unit cell dimensions, and refinement statistics. This data provides a comprehensive fingerprint of the compound in its solid state.
Interactive Table 3: Hypothetical Crystallographic Data for a Representative 2H-Chromene Derivative Note: This data is representative and serves as an example of a standard crystallographic report.
| Parameter | Value |
|---|---|
| Empirical formula | C13H16O2 |
| Formula weight | 204.26 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 13.456(5) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1128.9(7) |
| Z | 4 |
Chiral Analysis for Stereochemical Determination
The structure of this compound contains a chiral center at the C2 position of the pyran ring, which is bonded to a methyl group, a hydrogen atom, the ring oxygen (O1), and the C3 carbon. Consequently, this compound can exist as a pair of enantiomers: (R)-4-Ethoxy-2,3-dimethyl-2H-chromene and (S)-4-Ethoxy-2,3-dimethyl-2H-chromene. Unless the synthesis is performed using enantioselective methods, the product will be a racemic mixture (an equal mixture of both enantiomers).
Determining the stereochemical outcome of a synthesis requires chiral analysis. A primary technique for this is chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the two enantiomers. This results in different retention times for the (R) and (S) forms, enabling their separation and quantification.
Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents. These reagents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. This allows for the determination of the enantiomeric excess (ee) of the sample. For definitive assignment of the absolute configuration of a separated enantiomer, comparison to a known standard, advanced NMR techniques like Mosher's ester analysis, or anomalous dispersion effects in single-crystal X-ray diffraction are typically employed. The stereochemistry of chiral 2-substituted chromanes is an active area of study, with relationships between the absolute configuration and properties like specific optical rotation being investigated.
Computational Chemistry and in Silico Modeling of 4 Ethoxy 2,3 Dimethyl 2h Chromene
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a common practice in modern computational chemistry to employ DFT to predict various molecular properties before a compound is synthesized, or to complement and understand experimental findings.
Optimized Molecular Geometry and Conformation
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (conformation). This process determines the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. For a molecule like 4-Ethoxy-2,3-dimethyl-2H-chromene, this would involve characterizing the orientation of the ethoxy and dimethyl groups relative to the chromene ring system.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides detailed insights into the electron density distribution within a molecule. It examines charge transfer interactions (hyperconjugation) between filled and empty orbitals, which are key to understanding molecular stability. The Natural Population Analysis (NPA) derived from NBO calculations assigns charges to individual atoms, offering a picture of the charge distribution across the molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue shades) are electron-poor and susceptible to nucleophilic attack.
Prediction of Spectroscopic Properties (IR, NMR chemical shifts)
DFT calculations can predict spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra can be compared with experimental data to validate the calculated molecular structure and provide a more detailed assignment of the experimental signals.
Although these computational methods are well-established for chromene derivatives, the specific application and resulting data for this compound are not documented in the current body of scientific literature. Therefore, the creation of specific data tables and detailed research findings for this particular compound is not possible at this time.
Based on a comprehensive review of available scientific literature, there is no specific research focusing on the computational chemistry and in silico modeling of the chemical compound This compound .
Extensive searches for molecular docking simulations, including binding affinity predictions, identification of key interacting residues, and analysis of binding modes with protein targets such as tubulin, DNA gyrase, Rab23 protein, and cyclin-dependent kinase for this specific compound have yielded no results. Similarly, no quantitative structure-activity relationship (QSAR) studies, including the development of predictive models for biological activity or the identification of structural features correlating with a biological response for this compound, are present in the public domain.
While research exists for broader classes of chromene derivatives and their interactions with various biological targets, the data required to generate a scientifically accurate article focusing solely on this compound, as per the requested outline, is not available. Therefore, it is not possible to provide the detailed analysis and data tables as instructed.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of ADME properties is a critical step in the early stages of drug development. In silico tools provide a rapid assessment of a compound's potential pharmacokinetic profile. Studies on various chromene derivatives have shown that they generally exhibit favorable ADME properties, suggesting good potential for oral bioavailability. rsc.orgresearchgate.netnih.gov For instance, a study on a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives indicated an acceptable range of oral bioavailability and a safe toxicity profile. rsc.org
Lipinski's Rule of Five and Other Drug-Likeness Filters
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. lindushealth.comdrugbank.comunits.it This rule establishes that a compound is more likely to be membrane permeable and easily absorbed if it meets certain criteria. lindushealth.comunits.it
Numerous computational studies on various series of chromene derivatives have demonstrated their general compliance with Lipinski's Rule of Five. nih.govsorbonne-universite.fr For example, a series of indole-tethered chromenes were analyzed, and all derivatives were found to satisfy the rule, indicating good potential for oral bioavailability. nih.gov
Below is an interactive data table showcasing representative data for a class of chromene derivatives based on Lipinski's parameters.
Table 1: Representative Lipinski's Rule of Five Analysis for a Series of Chromene Derivatives
| Property | Value | Lipinski's Guideline |
| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |
| LogP (Octanol-water partition coefficient) | < 5 | ≤ 5 |
| Hydrogen Bond Donors | < 5 | ≤ 5 |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 |
This table represents a summary of findings from multiple studies on various chromene derivatives and does not correspond to a single, specific compound.
Predictive Models for Oral Bioavailability and Lipophilicity
Predictive models for oral bioavailability and lipophilicity are essential for forecasting the in vivo behavior of a potential drug candidate. The bioavailability of a compound is often predicted based on a combination of factors including its solubility, permeability, and metabolic stability. mdpi.com Lipophilicity, commonly expressed as LogP, is a key determinant of a molecule's ability to cross cell membranes.
In silico studies on chromene derivatives consistently predict good oral bioavailability. rsc.orgresearchgate.netsciforum.net For example, the in silico ADMET prediction for a series of 6-sulfonamide-2H-chromene derivatives showed they possess an acceptable range of oral bioavailability. rsc.orgresearchgate.net Similarly, computational analysis of indole-tethered chromenes indicated good oral bioavailability with predicted values between 0.55 and 0.56. nih.gov
The following interactive table provides a summary of predicted ADME properties for a representative set of chromene derivatives.
Table 2: Predicted ADME Properties for a Representative Chromene Derivative Series
| Parameter | Predicted Value/Range |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Variable (Generally low to medium) |
| P-glycoprotein (P-gp) Substrate | Generally 'No' |
| CYP (Cytochrome P450) Inhibition | Variable depending on specific derivative |
| Lipophilicity (LogP) | 2.0 - 4.5 |
This table is a composite of data from various studies on chromene derivatives and is for illustrative purposes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules and their interactions with biological targets over time. nih.govespublisher.com These simulations can provide insights into the stability of a ligand-protein complex, conformational changes, and the nature of binding interactions. nih.govtandfonline.com
For chromene derivatives, MD simulations have been employed to confirm the stability of their binding to various protein targets. nih.govespublisher.comtandfonline.com For instance, a study involving chromene/pyran compounds targeting Parkinson's disease utilized MD simulations to confirm the stability of the ligand-protein complexes over a 100 ns simulation time. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from these simulations are key indicators of the stability of the complex. nih.gov In another study, MD simulations of 2-styrylchromone derivatives with the kinesin Eg5 protein provided insights into their conformational dynamics and binding stability. espublisher.com
Molecular Mechanisms of Biological Activities of 4 Ethoxy 2,3 Dimethyl 2h Chromene Analogues
Mechanistic Basis of Anticancer Activity
The anticancer activity of 4-ethoxy-2,3-dimethyl-2H-chromene analogues is multifaceted, involving the induction of programmed cell death, inhibition of cell growth, and disruption of the cellular machinery required for proliferation and migration.
Induction of Apoptosis and Caspase-Dependent Pathways
A key mechanism by which chromene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov
Certain 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis. nih.gov The process can be initiated through both the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the recruitment and activation of caspase-8. nih.govconicet.gov.ar The intrinsic pathway, on the other hand, involves the mitochondria and the activation of caspase-9. nih.gov Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, ultimately leading to cell death. nih.govconicet.gov.ar
For instance, some chromene derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov The activation of caspase-9 and subsequently caspase-3 follows, leading to the execution of apoptosis. nih.gov
| Compound Family | Observed Apoptotic Effects | Key Molecular Players |
| 4-Aryl-4H-chromenes | Induction of apoptosis in various cancer cell lines. nih.gov | Caspase-3, Caspase-9, Bax, Bcl-2. nih.gov |
| Dihydropyrano [2,3-g] chromenes | Induction of apoptosis in leukemia cells. nih.gov | TP53, Bax, Bcl-2. nih.gov |
| 2-Amino-4H-chromene-3-carbonitrile derivatives | Induction of apoptosis in breast cancer cells. nih.gov | - |
Inhibition of Cell Proliferation and Cell Cycle Arrest (e.g., G2/M phase)
Analogues of this compound are effective inhibitors of cancer cell proliferation. They achieve this by arresting the cell cycle at specific checkpoints, most notably the G2/M phase. nih.govnih.gov The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the uncontrolled proliferation characteristic of cancer.
The G2/M checkpoint ensures that the cell is ready for mitosis. Chromene derivatives can interfere with this checkpoint, preventing cells from entering mitosis and thus halting their division. This arrest is often associated with the modulation of key cell cycle regulatory proteins. For example, some stilbenoid compounds, which share structural similarities with certain chromene analogues, have been shown to down-regulate cyclin B1, a crucial protein for entry into mitosis. nih.gov Additionally, an increase in the expression of p21, a cyclin-dependent kinase inhibitor, can also contribute to G2/M arrest. nih.govnih.gov
Treatment with N-alkoxy derivatives of indole-3-carbinol, which can be considered structurally related to chromene derivatives, has been shown to induce a G1 cell cycle arrest in breast cancer cells. nih.gov This indicates that different analogues can affect different phases of the cell cycle.
| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle |
| 4-Aryl-4H-chromenes | Various cancer cells | G2/M arrest. nih.gov |
| Chromone-triazole dyads | Breast and prostate cancer cells | G2/M arrest. nih.gov |
| Stilbenoid (BCS) | Human lung cancer cells | G2/M arrest. nih.gov |
| N-alkoxy I3C derivatives | MDA-MB-231 (breast cancer) | G1 arrest. nih.gov |
Interaction with Microtubules and Tubulin Polymerization Inhibition
A primary molecular target for many anticancer 4-alkoxy-chromene analogues is tubulin. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in mitosis, intracellular transport, and cell shape maintenance. nih.gov By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division. This disruption leads to mitotic arrest and subsequent apoptosis. nih.govnih.gov
Many chromene derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govcore.ac.uk This binding prevents the assembly of tubulin dimers into microtubules, leading to a destabilization of the microtubule network. nih.gov The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, and several clinically successful agents, such as colchicine and vinca (B1221190) alkaloids, target this process. mdpi.com
The potency of tubulin polymerization inhibition can vary among different chromene analogues. For example, while some compounds show strong inhibition of tubulin polymerization that correlates with their cytotoxic activity, others may be weak inhibitors yet still exhibit potent anticancer effects, suggesting the involvement of additional mechanisms. nih.gov
| Compound/Derivative | Mechanism | Binding Site | Effect |
| 4-Aryl-4H-chromenes | Inhibition of tubulin polymerization. nih.gov | Colchicine binding site. nih.gov | Mitotic arrest, apoptosis. nih.gov |
| Crolibulin (EPC2407) | Inhibition of tubulin polymerization. nih.gov | Colchicine binding site. nih.gov | Vascular disrupting activity. nih.gov |
| Alkenyldiarylmethanes (ADAMs) | Inhibition of tubulin assembly. nih.gov | Colchicine binding site. nih.gov | Cytotoxicity. nih.gov |
Disruption of F-Actin Cytoskeleton
In addition to microtubules, the actin cytoskeleton is another important target for some chromene derivatives. The actin cytoskeleton, composed of filamentous actin (F-actin), is crucial for maintaining cell shape, motility, and intracellular organization. mdpi.com
Certain novel chromene compounds have been shown to disrupt the organization of the actin filament network. nih.gov This disruption can impair various cellular functions that depend on a dynamic actin cytoskeleton, such as cell migration and invasion, which are critical processes in cancer metastasis. The precise molecular interactions leading to the disruption of the F-actin cytoskeleton by these compounds are an area of ongoing research.
Attenuation of Cell Migration and Angiogenesis in Cellular Models
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Furthermore, the formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and survival. nih.govcarcinogenesis.com Several 4-alkoxy-chromene analogues have demonstrated the ability to inhibit both cell migration and angiogenesis.
The inhibition of cell migration by these compounds is likely linked to their effects on the cytoskeleton, particularly the disruption of the actin filament network. nih.gov By destabilizing the cellular machinery required for movement, these compounds can effectively reduce the invasive potential of cancer cells.
In the context of angiogenesis, certain chromene derivatives have been shown to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) in vitro. nih.gov This anti-angiogenic activity appears to be a result of the disruption of microtubule dynamics in these endothelial cells. nih.gov Some chromanol derivatives have also been reported to have anti-angiogenic effects. carcinogenesis.com
| Compound Family | Activity | Mechanism | Cellular Model |
| Novel chromene compounds C1 and C2 | Anti-angiogenic, inhibition of cell migration. nih.gov | Disruption of microtubule dynamics and actin filament network. nih.gov | HUVECs, MDA-MB-231. nih.gov |
| 4-Chromanol | Anti-angiogenic. carcinogenesis.com | Inhibition of blood vessel growth. carcinogenesis.com | Rat aorta ring assay, CAM assay. carcinogenesis.com |
Targeting Specific Cancer-Related Pathways
Beyond their direct effects on the cytoskeleton and cell cycle, this compound analogues can also modulate specific signaling pathways that are dysregulated in cancer. For instance, some chromone-triazole hybrid molecules have been found to induce DNA damage in cancer cells, as indicated by the phosphorylation of histone H2AX (γ-H2AX). nih.gov This DNA damage response can trigger cell cycle arrest and apoptosis.
Furthermore, some chromene derivatives have been shown to influence the activity of key signaling proteins involved in cell survival and proliferation. For example, the chalcone (B49325) derivative 1C, which shares some structural features with chromenes, has been shown to modulate the Akt, Erk1/2, and NF-κB signaling pathways in ovarian cancer cells. mdpi.com The induction of reactive oxygen species (ROS) by this compound appears to play a crucial role in its anticancer effects. mdpi.com
Mechanistic Basis of Antimicrobial Activity
Chromene derivatives represent a significant class of oxygen-containing heterocyclic compounds that have garnered considerable attention for their potential as antimicrobial agents. researchgate.netnih.gov Their value is underscored by the urgent need for new drugs to combat resistant bacteria. nih.gov The antimicrobial efficacy of these compounds stems from their ability to interfere with essential cellular processes in bacteria.
Inhibition of Essential Bacterial Enzymes (e.g., DNA gyrase, topoisomerases)
A primary mechanism by which chromene analogues exert their antibacterial effect is through the inhibition of crucial bacterial enzymes like DNA gyrase and other topoisomerases. nih.govnih.gov DNA gyrase, a type II topoisomerase, is essential for bacterial survival as it introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription. nih.govmdpi.comresearchgate.net
Research has shown that certain 4-aryl-4H-chromene derivatives are effective inhibitors of E. coli DNA gyrase. nih.gov The inhibitory action of these compounds disrupts the normal topological state of DNA, ultimately leading to bacterial cell death. nih.govresearchgate.net The mechanism of topoisomerase poisons often involves stabilizing the transient enzyme-DNA complex, which prevents the re-ligation of the DNA strands and leads to cytotoxic DNA breaks. researchgate.netembopress.orgyoutube.com
Disruption of DNA Replication and Cell Division
By inhibiting enzymes like DNA gyrase, chromene derivatives effectively disrupt DNA replication. nih.govresearchgate.net The accumulation of topological stress in the bacterial chromosome prevents the progression of the replication fork, thereby halting the synthesis of new DNA. mdpi.com
Furthermore, some chromene derivatives have been observed to induce DNA damage. nih.gov For instance, certain chromene compounds have been shown to cause an accumulation of double-strand DNA breaks in cancer cells, a mechanism that could also be relevant to their antibacterial activity by triggering cell death pathways. nih.gov This disruption of DNA integrity and replication directly impedes cell division, preventing bacterial proliferation.
Inhibition of Protein and Nucleic Acid Synthesis
The antibacterial activity of some chromene analogues is also attributed to their ability to inhibit protein and nucleic acid synthesis. While direct evidence for this compound is not available, the broader class of compounds to which it belongs has shown such activities. For example, some antimicrobial peptides work by targeting and inhibiting translation. uni-muenchen.de It is plausible that certain chromene derivatives could act through similar mechanisms, interfering with ribosomal function or the action of essential factors in protein synthesis like elongation factor Tu. uni-muenchen.de
Efficacy Against Resistant Strains (e.g., MRSA, drug-resistant E. coli)
A significant area of research has focused on the effectiveness of chromene derivatives against antibiotic-resistant bacterial strains. Several studies have demonstrated the potent activity of various chromene analogues against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Escherichia coli. nih.govbohrium.comresearchgate.netresearchgate.net
For example, halogenated 3-nitro-2H-chromenes have shown notable anti-staphylococcal activity, with some derivatives being particularly effective against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov Similarly, certain chromene-thiazole hybrids have displayed better efficacy against MRSA strains than the antibiotic linezolid. bohrium.comresearchgate.net The ability of some benzo[h]chromene derivatives to potentiate the effects of antibiotics in drug-resistant bacteria by inhibiting efflux pumps like AcrB further highlights their potential in combating antimicrobial resistance. nih.gov
Mechanistic Basis of Anti-inflammatory Activity
Chromene derivatives have also been recognized for their significant anti-inflammatory properties. researchgate.netnih.govmdpi.com The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate the activity of key enzymes involved in the inflammatory cascade.
Modulation of Pro-inflammatory Enzymes (e.g., Cyclooxygenase (COX), Lipoxygenase)
Cyclooxygenase (COX) Inhibition:
A key mechanism underlying the anti-inflammatory action of chromene analogues is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. youtube.com
Several studies have focused on designing 2-phenyl-4H-chromen-4-one derivatives as selective COX-2 inhibitors. nih.gov For instance, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one was identified as a potent and selective COX-2 inhibitor with activity comparable to the well-known drug celecoxib. nih.gov Molecular docking studies have revealed that these chromene derivatives can effectively bind to the active site of the COX-2 enzyme. nih.gov
Lipoxygenase (LOX) Inhibition:
In addition to COX inhibition, many chromene derivatives exhibit potent inhibitory activity against lipoxygenases (LOXs). nih.govacs.orgrsc.orgmdpi.com LOXs are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids to produce leukotrienes, which are also potent mediators of inflammation. nih.govrsc.org
Research has shown that various substituted chromenes can act as potent and orally active 5-lipoxygenase inhibitors. acs.org For example, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one has been identified as a strong inhibitor of soybean LOX-3. nih.gov The ability of these compounds to inhibit LOX is often linked to their antioxidant or free radical scavenging properties, as lipoxygenation involves a carbon-centered radical mechanism. nih.gov
Interactive Data Tables
Table 1: Antimicrobial Activity of Selected Chromene Analogues
| Compound Class | Target Organism | Mechanism of Action | Reference |
|---|---|---|---|
| Halogenated 3-nitro-2H-chromenes | Multidrug-resistant S. aureus and S. epidermidis | Not specified, potent anti-staphylococcal activity | nih.gov |
| 4-Aryl-4H-chromenes | E. coli | Inhibition of DNA gyrase | nih.gov |
| Chromene-thiazole hybrids | MRSA | Not specified, potent antibacterial activity | bohrium.comresearchgate.net |
| Benzo[h]chromene derivatives | Drug-resistant E. coli | Inhibition of AcrB efflux pump | nih.gov |
Table 2: Anti-inflammatory Activity of Selected Chromene Analogues
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-Phenyl-4H-chromen-4-one derivatives | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | nih.gov |
| Substituted chromenes | 5-Lipoxygenase (5-LOX) | Potent and orally active inhibitors | acs.org |
| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean Lipoxygenase-3 (LOX-3) | Strong inhibition | nih.gov |
Regulation of Inflammatory Mediators
Chromene derivatives have demonstrated the ability to modulate key pathways in the inflammatory response. The anti-inflammatory effects of some analogues are linked to their interaction with critical cellular structures and signaling molecules. For instance, certain novel chromene compounds have been shown to inhibit microtubule polymerization, a process essential for cell division and migration of immune cells to sites of inflammation. researchgate.net By disrupting the F-actin cytoskeleton, these compounds can significantly attenuate the migration of cancer cells, a mechanism that shares parallels with the movement of inflammatory cells. researchgate.net
The interplay between nitric oxide (NO) and cyclooxygenase (COX) pathways is a central aspect of inflammation. nih.govnih.gov Inducible nitric oxide synthase (iNOS) and COX-2 are often overexpressed during inflammatory conditions, leading to high levels of NO and prostaglandins, respectively. nih.gov NO can directly activate COX enzymes, thereby amplifying the production of pro-inflammatory prostaglandins. nih.govnih.gov This interaction is crucial, as COX enzymes represent a key target for modulating the diverse roles of NO in pathophysiology. nih.gov Some chromene derivatives, such as Cannabinol (CBN), exert anti-inflammatory effects by acting on cannabinoid receptors (CB2) located on immune cells. wikipedia.org This interaction leads to a decreased production of inflammatory chemical signals, including cytokines. wikipedia.org
Furthermore, the regulation extends to the level of gene expression. NO and its effector, cyclic GMP, can modulate the function of transcription factors like nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which are pivotal in regulating the expression of COX-2 and other pro-inflammatory genes. nih.gov The ability of chromene analogues to interfere with these signaling cascades forms a significant part of their anti-inflammatory mechanism.
Mechanistic Basis of Antioxidant Activity
The antioxidant properties of chromene analogues are a cornerstone of their biological profile, enabling them to counteract the damaging effects of oxidative stress implicated in numerous diseases.
The primary antioxidant mechanism of chromene derivatives is their ability to act as free radical scavengers. raco.cat This activity is largely attributed to their chemical structure, which facilitates the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The process often involves a fast single electron transfer (SET) mechanism.
The antioxidant capacity is highly dependent on the substitution pattern on the chromene ring. For example, in 4-hydroxy-chromene-2-one derivatives, the 4-hydroxyl group is highly enolized and plays a crucial role in scavenging radicals by readily releasing a hydrogen atom. The structure-activity relationship (SAR) studies reveal that substitutions at the C-3 position can significantly influence the antioxidant potential. The presence of specific functional groups can enhance the radical scavenging intention of the molecule.
By scavenging free radicals, chromene analogues effectively mitigate oxidative stress. Oxidative stress arises from an imbalance between the production of ROS and the body's ability to detoxify these reactive products. Chromene derivatives help restore this balance, preventing oxidative damage to lipids, proteins, and DNA. This protective effect is particularly relevant in preventing lipid peroxidation, a chain reaction of oxidative degradation of lipids. Certain chromene derivatives have demonstrated a prolonged antioxidant effect in models of lipid peroxidation. Their ability to prevent oxidative deterioration makes them of interest as potential additives in foods and cosmetics. raco.cat
The following table presents the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging activity for selected 4-hydroxy-chromene-2-one derivatives, illustrating the structure-activity relationship.
| Compound | Substituent at C-3 | IC50 (µg/mL) after 30 min |
| 6b | 4-chlorophenyl-N-thiazole | > 8.62 |
| 2b | Phenyl-N-thiazole | > 8.62 |
| 8b | Carboxymethyl | 11.49 |
| 4b | Cis-hydrogen | 12.87 |
| 3b | Acetyl | 18.96 |
| BHT (Standard) | - | 8.62 |
| Ascorbic Acid (Standard) | - | 24.17 |
| Data sourced from in vitro studies on coumarin (B35378) derivatives. nih.gov |
Other Noteworthy Biological Mechanisms
Beyond their anti-inflammatory and antioxidant effects, chromene analogues exhibit other important biological activities through distinct molecular mechanisms.
Certain 2H-chromene derivatives, particularly those incorporating a hydrazone motif, have been investigated for their anticonvulsant properties. researchgate.net While the precise mechanisms for these specific compounds are still under investigation, their activity can be understood in the context of known antiepileptic drug actions. researchgate.netnih.gov Established anticonvulsants often work by:
Modulating Ion Channels: Prolonging the inactivation of voltage-gated Na+ channels or inhibiting T-type Ca2+ channels to reduce neuronal excitability. nih.gov
Enhancing GABAergic Inhibition: Potentiating the action of the inhibitory neurotransmitter GABA at its receptors. nih.gov
In preclinical screening, 2H-chromene based hydrazones have shown protective effects in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests in mice. researchgate.net The MES test is often indicative of a compound's ability to prevent seizure spread, a property of drugs that block Na+ channels. researchgate.net The scPTZ test is a model for absence seizures and is sensitive to drugs that enhance GABAergic transmission or block T-type Ca2+ channels. researchgate.net The tested hydrazones were able to suppress tonic hind limb extension and mortality in the MES test and increase the latency to clonic seizures in the scPTZ test, suggesting a potential multi-faceted mechanism of action. researchgate.net
The emergence of multidrug-resistant tuberculosis (MDR-TB) has spurred the search for new therapeutic agents with novel mechanisms of action. researchgate.net Chromene derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov A key molecular target for some antitubercular chromene analogues is the enoyl acyl carrier protein reductase, known as InhA. researchgate.netnih.gov
InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids. nih.gov Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of InhA disrupts this pathway, compromising the integrity of the cell wall and leading to bacterial death. nih.govnih.gov This mechanism is shared by the frontline anti-TB drug isoniazid, which, in its activated form, inhibits InhA. nih.gov Molecular docking studies have shown that chromene derivatives can bind with high affinity to the active site of InhA, making them promising lead compounds for the development of new anti-TB drugs. researchgate.net
Anticholinesterase Activity
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (B1216132) (ACh), a neurotransmitter vital for memory and learning, contributes significantly to the cognitive decline observed in patients. nih.gov A primary strategy to combat this is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of ACh in the synaptic cleft. nih.govnih.gov Chromene-based compounds have emerged as promising inhibitors of these enzymes.
Certain amino-7,8-dihydro-4H-chromenone derivatives have demonstrated notable inhibitory activity against both AChE and BChE. nih.gov The mechanism of action for some of these analogues involves interactions with key residues within the enzyme's active sites. For instance, the NH group of the chromenone core can form hydrogen bonds with residues in the peripheral anionic site (PAS) of the enzyme, such as Asp70 in BChE. nih.gov Additionally, the chromenone moiety can engage in pi-pi stacking interactions with tryptophan residues (e.g., Trp82) in the choline-binding site. nih.gov Substitutions on the chromene ring, such as chlorobenzyloxy and bromobenzyloxy groups, have been shown to significantly enhance the inhibitory potency against BChE. nih.gov
Furthermore, chromeno[3,4-b]xanthones, which are fused chromene and xanthone (B1684191) structures, have been developed as dual inhibitors of both AChE and Aβ peptide aggregation, another hallmark of Alzheimer's disease. nih.gov The presence of hydrophilic groups, like methoxy (B1213986) groups, on the aromatic structure has been found to be crucial for enhancing both anticholinesterase and anti-aggregating activities. nih.gov
Table 1: Anticholinesterase Activity of Selected Chromene Analogues
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 4c (4-chlorobenzyloxy substituted amino-7,8-dihydro-4H-chromenone) | BChE | 0.89 ± 0.24 |
| 4d (4-bromobenzyloxy substituted amino-7,8-dihydro-4H-chromenone) | BChE | 1.19 ± 0.31 |
| Chromeno[3,4-b]xanthone 4b | AChE | 3.9 |
Antidiabetic Mechanisms (e.g., hypoglycemic effects)
One of the key therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. youtube.com
A series of 6-sulfonamide-2H-chromene derivatives have been identified as potent inhibitors of both α-amylase and α-glucosidase. rsc.orgrsc.org For example, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative has been shown to be a highly active hypoglycemic agent, significantly inhibiting the α-amylase enzyme. rsc.org The 3-cyano-2-imino-2H-chromene-6-sulfonamide also demonstrated strong inhibitory activity against α-amylase. rsc.org The structure-activity relationship studies revealed that the presence of a carboxamide group at position three and a carbonyl group at position two of the chromene ring are important for the α-amylase inhibitory activity. rsc.org
In addition to enzyme inhibition, some chromene-6-sulfonamide derivatives have shown potential to act as insulin (B600854) sensitizers through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). rsc.orgrsc.org Activation of PPAR-γ is a known mechanism of action for some established antidiabetic drugs, leading to improved insulin sensitivity and glucose metabolism. rsc.org
Table 2: Antidiabetic Activity of Selected 6-Sulfonamide-2H-chromene Analogues
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Acarbose (Reference) | α-Amylase | 0.43 ± 0.01 |
| Derivative 2 | α-Amylase | 1.76 ± 0.01 |
| Derivative 9 | α-Amylase | 1.08 ± 0.02 |
| Acarbose (Reference) | α-Glucosidase | 0.604 ± 0.02 (µg/mL) |
| Derivative 2 | α-Glucosidase | 2.44 ± 0.09 (µg/mL) |
| Derivative 9 | α-Glucosidase | 0.548 ± 0.02 (µg/mL) |
| Pioglitazone (Reference) | PPAR-γ | 4.884 ± 0.29 (µg/mL) |
| Derivative 2 | PPAR-γ | 3.152 ± 0.03 (µg/mL) |
Mechanisms in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are associated with complex pathological cascades, including oxidative stress and neurotransmitter imbalances. nih.gov Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the degradation of monoamine neurotransmitters and are significant targets for therapeutic intervention. tandfonline.comnih.gov
Chromone (B188151) derivatives have been extensively studied as potent and selective inhibitors of MAO. nih.govtandfonline.comnih.gov For instance, certain chromone-hydroxypyridinone hybrids have been designed as multimodal ligands for Alzheimer's disease, exhibiting both MAO-B inhibitory and iron-chelating properties. tandfonline.com One such compound, 17d, was identified as a selective human MAO-B inhibitor with an IC50 value in the nanomolar range. tandfonline.com Molecular docking studies suggest that these compounds can bind to both the substrate and entrance cavities of the MAO-B enzyme. tandfonline.com
The structure-activity relationship of chromone derivatives as MAO inhibitors has been a subject of detailed investigation. nih.gov Substitutions at the C6 and C7 positions of the chromone ring have been found to be particularly effective for MAO-B inhibition. nih.govtandfonline.com For example, 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position act as potent and reversible MAO-B inhibitors. nih.gov The development of such selective MAO-B inhibitors holds promise for the treatment of Parkinson's disease. nih.gov
Table 3: MAO Inhibitory Activity of Selected Chromone Analogues
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 17d | hMAO-B | 67.02 ± 4.3 | 11 |
| 6-[(3-bromobenzyl)oxy]chromone with C3-acidic group | MAO-B | 2.8 | - |
Antiviral and Anti-HIV-1 Mechanisms
The chromene scaffold is present in numerous natural products with antiviral properties. researchgate.netnih.gov Analogues of this compound have been investigated for their ability to inhibit various viruses, including the human immunodeficiency virus type 1 (HIV-1).
One of the primary targets for anti-HIV-1 drugs is the reverse transcriptase (RT) enzyme, which is essential for the replication of the viral genome. Some fused chromene derivatives have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. researchgate.net While specific IC50 values for these fused chromenes were not detailed in the provided context, their evaluation points to the potential of this chemical class as RT inhibitors. researchgate.net
Furthermore, chroman aldehydes, which are structurally related to chromenes, have demonstrated the ability to inhibit HIV infectivity in cell-based assays. nih.gov Although the synthesized analogues did not surpass the potency of a naturally derived aldehyde, their activity underscores the potential of the chroman framework in developing anti-HIV agents. nih.gov
Beyond HIV, chromene derivatives have also been explored for their activity against other viruses. For example, they have been investigated as potential inhibitors of the Dengue virus, targeting various stages of the viral life cycle, including entry, assembly, and replication. nih.gov
Table 4: Anti-HIV Activity of a Selected Chroman Aldehyde Analogue
| Compound | Activity | IC50 |
|---|
Antifungal Mechanisms
Fungal infections pose a significant health threat, and the development of new antifungal agents is crucial, especially with the rise of drug-resistant strains. Chromene derivatives have emerged as a promising class of compounds with antifungal activity. nih.gov
A potential mechanism of action for some chromenol derivatives is the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. youtube.com Molecular docking studies have supported the hypothesis that these chromenol derivatives can bind to and inhibit CYP51. nih.gov
The antifungal activity of these compounds has been tested against a range of fungal species, with some showing particular sensitivity. For instance, Trichoderma viride was found to be highly sensitive to certain chromenol derivatives. nih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent on a triazole ring was identified as being beneficial for antifungal activity. nih.gov
Table 5: Predicted Antifungal Activity of Selected Chromenol Derivatives
| Compound | Predicted Target | Predicted Activity (Pa value) |
|---|---|---|
| Designed chromenol derivatives | Antifungal | 0.43 - 0.53 |
Monoamine Oxidase Inhibition
As briefly touched upon in the context of neurodegenerative diseases, the inhibition of monoamine oxidases (MAO) is a key mechanism of action for many chromone analogues. nih.govtandfonline.comnih.gov MAO enzymes exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and play distinct roles in the brain. capes.gov.br
Chromone-based compounds have been developed as both selective and non-selective inhibitors of MAO. tandfonline.com Theoretical investigations using molecular docking and quantitative structure-activity relationship (QSAR) models have been employed to understand the selective inhibitory activity of these compounds. tandfonline.com These studies have identified key structural features, such as hydrogen bond acceptors and hydrophobic interactions, that contribute significantly to their inhibitory potency. tandfonline.com
For example, a series of C6-benzyloxy substituted chromones have shown high binding affinity for human MAO-B. nih.gov Further modifications, such as the introduction of polar functional groups at the C3 position, have led to the development of highly potent and reversible MAO-B inhibitors with IC50 values in the low nanomolar range. nih.gov The selective inhibition of MAO-B is a particularly attractive strategy for the treatment of Parkinson's disease. nih.gov
Table 6: Selective MAO Inhibition by Chromone Analogues
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 2g (from theoretical study) | MAO-A | - |
| Compound 2f (from theoretical study) | MAO-B | - |
| 6-[(3-bromobenzyl)oxy]chromone with C3-acidic group | MAO-B | 2.8 |
Applications of 2h Chromene Scaffolds in Advanced Materials and Chemical Sciences Excluding Direct Biological/medicinal Products
Role in Material Science
The benzopyran moiety is a key structural component in materials valued for their unique photophysical properties. msu.eduresearchgate.net Derivatives of the 2H-chromene scaffold are integral to the development of advanced materials, including polymers and coatings. solubilityofthings.comchemimpex.com
Derivatives of 2H-chromene are widely utilized in the production of highly effective fluorescent dyes. researchgate.netmdpi.org These compounds are noted for their applications in synthetic fibers and daylight fluorescent pigments. mdpi.org The photochromic properties of certain complex chromenes, such as 2,2,4,6-tetraaryl-2H-benzo[h]chromenes, have been synthesized and studied. hud.ac.uk The electronic nature of substituents on the aryl groups can influence whether the compound exhibits photochromism or fluorescence. hud.ac.uk
Furthermore, vinyl-2H-chromene-3-carbonitriles, prepared through Knoevenagel condensation, have been found to possess enhanced optical properties suitable for use as dyes. researchgate.net The introduction of different functional groups can expand the π-conjugation in the dye, leading to a wider absorption in the visible region, a desirable characteristic for various applications. researchgate.net
Table 1: Examples of 2H-Chromene Derivatives and their Photophysical Applications
| Compound Type | Application | Key Finding | Reference |
| 2H-2-Chromenone derivatives | Fluorescent Dyes | Used for synthetic fibres and daylight fluorescent pigments. | mdpi.org |
| 2,2,4,6-Tetraaryl-2H-benzo[h]chromenes | Photochromic Materials | Exhibit room temperature photochromism; electronic nature of substituents dictates photochromism vs. fluorescence. | hud.ac.uk |
| Vinyl-2H-chromene-3-carbonitriles | Dyes | Enhanced optical properties through Knoevenagel condensation. | researchgate.net |
| 7-(Diethylamino)furo/thieno[3,2-c]coumarins | Fluorescent Dyes | Push-pull dyes with notable electron absorption and fluorescent spectra. | researchgate.net |
The π-conjugated framework of many organic compounds, including chromene derivatives, makes them suitable for applications in optical switching devices. nih.gov The unique properties of these molecules, such as intramolecular charge transfer (ICT), electron delocalization, and hyperpolarizability, are central to the development of efficient non-linear optical (NLO) materials. nih.gov
Researchers have synthesized novel, heterocyclic coumarin-based pyrano-chromene derivatives and investigated their NLO parameters using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) approaches. nih.govrsc.orgrsc.org Studies have shown that specific chromene derivatives possess distinct NLO properties. nih.govrsc.org For example, investigations into coumarin (B35378) derivatives revealed that the type and position of substituents on the pendant benzene (B151609) ring significantly affect the material's electric and NLO properties. mdpi.com
Table 2: Research Findings on NLO Properties of Chromene Derivatives
| Derivative Class | Research Focus | Method | Key Finding | Reference(s) |
| Coumarin-based pyrano-chromenes | Evaluation of NLO parameters (〈α〉, βtot, γtot) | DFT and TD-DFT analysis | Investigated compounds exhibit distinct NLO properties; low band gap associated with higher softness. | nih.gov, rsc.org, rsc.org |
| Substituted Coumarin derivatives | Effect of substituent changes on NLO properties | DFT calculations | The type of substituent at the 3-position of the pendant benzene ring influences the NLO response. | mdpi.com |
Utility in Catalysis and Chemical Transformations
Metal-catalyzed synthesis is a cornerstone for preparing important heterocyclic compounds, and various metal catalysts have been successfully used in the synthesis of 2H-chromenes. msu.edubenthamdirect.com These catalytic methodologies often involve ring-closing strategies to construct the benzopyran skeleton. msu.eduresearchgate.net
The 2H-chromene scaffold can be functionalized to act as a ligand in the formation of metal complexes. For example, 2-imino-2H-chromene-3-carboximide has been used as an organic ligand to synthesize new complexes with metals such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In these complexes, the ligand typically coordinates to the metal ion through nitrogen atoms, resulting in octahedral geometries. researchgate.net
Furthermore, the synthesis of 2H-chromenes itself is often achieved through metal-catalyzed processes. A notable method involves a metalloradical approach where cobalt(II) complexes of porphyrins catalyze the reaction between salicyl N-tosylhydrazones and terminal alkynes. nih.govnih.gov This process generates cobalt(III)-carbene radicals, which lead to the formation of the 2H-chromene product through a series of radical addition and hydrogen atom transfer steps. nih.govnih.gov This highlights the interplay between the chromene structure and metal catalysts, both in the synthesis of chromenes and in their subsequent use as ligands.
Chromene derivatives, particularly those that are themselves sulfur-containing analogues, can serve as valuable precursors for the synthesis of other sulfur-containing heterocyclic compounds. ontosight.airesearchgate.net For instance, 4-hydroxy-2H-chromene-2-thione, a sulfur analogue of 4-hydroxycoumarin, has been used in an oxidative cross-dehydrogenative coupling reaction with indole (B1671886) to produce 3-sulfenylindole derivatives. researchgate.net This synthetic route provides a direct and reliable method for preparing more complex sulfur-containing heterocycles, thereby expanding the scope of thiochromene chemistry. researchgate.net The reactivity of the sulfur atom in such chromene analogues makes them versatile starting materials for building diverse molecular architectures. ontosight.ai
Applications in Agrochemicals
The 2H-chromene scaffold is a privileged structure in the development of new agrochemicals, particularly due to the antifungal and antibacterial properties exhibited by many of its derivatives. frontiersin.orgmdpi.comderpharmachemica.com Research has shown that the introduction of various substituents onto the chromene ring can lead to potent compounds with potential for crop protection.
Notably, studies on alkoxy and dimethyl substituted 2H-chromenes have demonstrated promising fungicidal activity. For instance, a series of 2,2-dimethyl-2H-chromene derivatives have been synthesized and evaluated for their ability to inhibit the growth of various plant pathogenic fungi. mdpi.comresearchgate.netresearchgate.net Some of these compounds displayed significant antifungal effects against fungi like Aspergillus niger and Rhizoctonia solani. mdpi.com The presence of alkoxy groups, such as methoxy (B1213986) and ethoxy, on the benzene ring of the chromene structure has been shown to influence the fungitoxic activity. mdpi.combenthamdirect.com
In one study, novel 2,2-dimethyl-2H-chromene derivatives were designed and synthesized as potential agricultural antifungal agents. The in vitro antifungal bioassays revealed that some of these compounds exhibited comparable or even better inhibitory activities than the commercial fungicide hymexazol. researchgate.net Specifically, certain compounds showed promising effects against Alternaria alternata and Botrytis cinerea. researchgate.net
The following table summarizes the findings on the agrochemical potential of various 2H-chromene derivatives.
| Compound Class | Target Pathogen(s) | Key Findings | Reference(s) |
| 2,2-dimethyl-2H-chromene derivatives | Aspergillus niger, Rhizoctonia solani | Exhibited strong fungitoxic activity. | mdpi.com |
| Substituted 2H-chromenes | Gram-positive bacteria and fungi | Showed remarkable inhibition with low MIC values. | frontiersin.org |
| 2,2-dimethyl-2H-chromene analogs | Alternaria alternata, Botrytis cinerea | Displayed more promising fungicidal effects than hymexazol. | researchgate.net |
| 6- and 7-alkoxy-2-oxo-2H-chromene-4-carbaldehyde thiosemicarbazones | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Several compounds exhibited strong inhibitory activity. | benthamdirect.com |
Significance as Versatile Building Blocks in Organic Synthesis
The 2H-chromene ring system is a valuable and versatile building block in organic synthesis, providing a robust platform for the construction of more complex molecules. acs.orgbenthamscience.combenthamdirect.comrsc.orgresearchgate.netresearchgate.net Its inherent reactivity allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse heterocyclic compounds.
The presence of the double bond and the ether linkage within the 2H-chromene scaffold offers multiple sites for functionalization. Various synthetic methodologies have been developed to leverage this reactivity. These include multicomponent reactions, microwave-assisted synthesis, and metal-catalyzed cross-coupling reactions to introduce a wide range of substituents onto the chromene core. frontiersin.orgnih.gov
For example, 2-imino-2H-chromene-3-carbo(thio)amides are considered versatile building blocks for the synthesis of condensed chromene derivatives. benthamscience.combenthamdirect.comresearchgate.net The reactivity of the C-4 position in these molecules allows for reactions with various reagents to build more elaborate structures. benthamscience.combenthamdirect.com
Furthermore, the development of synthetic routes to functionalized 2H-chromenes is an active area of research. acs.orgacs.org These methods often involve the cyclization of precursors to form the chromene ring, followed by further modifications. The ability to synthesize a wide array of substituted 2H-chromenes underscores their importance as foundational structures in synthetic chemistry. rsc.org
The table below highlights the utility of 2H-chromenes as synthetic intermediates.
| Starting Material Type | Reaction Type | Product Class | Significance | Reference(s) |
| 2-Imino-2H-chromene-3-carbo(thio)amides | Cyclization with various reagents | Condensed chromene derivatives | Versatile building blocks for complex heterocycles. | benthamscience.combenthamdirect.comresearchgate.net |
| Substituted salicylaldehydes and other precursors | Multicomponent reactions, Microwave-assisted synthesis | Diverse 2H-chromene derivatives | Efficient and environmentally friendly synthesis of functionalized chromenes. | frontiersin.orgnih.gov |
| Chalcone (B49325) derivatives | Intramolecular Rauhut–Currier reaction | Substituted 2H- and 4H-chromenes | Selective synthesis of different chromene isomers. | acs.org |
| α-Alkylidene succinimides and para-quinone methides | (4 + 2) annulation | 2H-Chromen-2-ones and chromeno[2,3-c]pyrroles | Metal-free approach to complex heterocyclic frameworks. | acs.org |
Future Directions and Emerging Research Avenues for 4 Ethoxy 2,3 Dimethyl 2h Chromene
Development of Novel and Efficient Synthetic Routes
The development of efficient and sustainable methods for the synthesis of 4-Ethoxy-2,3-dimethyl-2H-chromene and its analogs is a critical area of future research. msu.eduresearchgate.net Current synthetic strategies often involve multi-step processes that may suffer from low yields and the use of hazardous reagents.
Sustainable and Green Synthesis Methodologies
Future synthetic endeavors will likely focus on the principles of green chemistry to minimize environmental impact and enhance efficiency. nih.gov This includes the use of environmentally benign solvents, such as water-ethanol mixtures, and the development of catalytic systems that can be easily recovered and recycled. nih.gov One-pot multicomponent reactions are particularly promising as they reduce the number of synthetic steps, minimize waste, and often lead to high yields of the desired products. nih.gov For instance, the use of a dual acid-base catalyst like pyridine-2-carboxylic acid has shown promise in the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, achieving high atom economy and a low E-factor. nih.gov Exploring similar catalytic systems for the synthesis of this compound could lead to more sustainable and industrially scalable processes.
| Catalyst Type | Solvent System | Key Advantages | Relevant Chromene Derivatives |
| Pyridine-2-carboxylic acid | Water-EtOH (1:1) | High yields, short reaction times, catalyst recyclability, high atom economy. nih.gov | 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov |
| ZrOCl2·8H2O | Water | High yields, simple work-up, one-pot procedure. researchgate.net | Functionalized 4H-chromenes. researchgate.net |
| Dioxomolybdenum Schiff base complex on magnetic nanoparticles | --- | Short reaction time, high yield, simple work-up, recyclable nanocatalyst. researchgate.net | 2-amino-4H-benzo[h]chromenes. researchgate.net |
Stereo- and Enantioselective Synthesis
The stereochemistry of chromene derivatives can significantly influence their biological activity. Therefore, the development of stereo- and enantioselective synthetic methods is of paramount importance. mdpi.comnih.gov Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 4H-chromenes, with chiral thioureas, squaramides, and cinchona derivatives being effective catalysts. mdpi.com These catalysts often operate through a bifunctional mechanism, activating both the nucleophile and the electrophile to control the stereochemical outcome of the reaction. mdpi.com Future research should aim to develop highly enantioselective methods for the synthesis of this compound, which will be crucial for elucidating the specific interactions of each enantiomer with its biological target.
Advanced Computational Design and Prediction
Computational tools are becoming increasingly indispensable in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds.
De Novo Molecule Design Leveraging Computational Tools
De novo design algorithms, particularly those based on deep learning and chemical language models, offer a powerful approach to explore vast chemical space and generate novel molecules with desired properties. nih.govyoutube.comdoaj.org These methods can learn the underlying rules of molecular structure and properties from large datasets of known compounds and then generate new molecules with optimized characteristics. doaj.org For this compound, these tools could be employed to design analogs with improved potency, selectivity, and pharmacokinetic profiles. By defining a set of desired properties, such as enhanced binding affinity for a specific target or improved metabolic stability, these generative models can propose novel chemical structures that can then be synthesized and tested.
Refined Molecular Dynamics and Free Energy Perturbation Studies
Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of a ligand-protein complex at an atomic level. researchgate.net For this compound, MD simulations can be used to understand its binding mode within a target protein and to identify key interactions that contribute to its biological activity.
Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a target protein. nih.govufl.eduwikipedia.org FEP calculations can be a valuable predictive tool in lead optimization, allowing for the prioritization of the synthesis of the most promising analogs. ufl.edu A typical FEP workflow involves creating a perturbation map that connects ligands based on their chemical similarity and then performing simulations to calculate the free energy change associated with "mutating" one ligand into another. vu.nl The accuracy of FEP predictions is highly dependent on the quality of the starting structures and the force field used. drugdesigndata.org
| Computational Method | Application in Drug Discovery | Relevance to this compound |
| De Novo Design | Generation of novel molecules with desired properties. nih.govdoaj.org | Design of analogs with improved potency and selectivity. |
| Molecular Dynamics (MD) | Understanding the dynamic behavior of ligand-protein complexes. researchgate.net | Elucidating the binding mode and key interactions. |
| Free Energy Perturbation (FEP) | Predicting the relative binding affinities of ligands. nih.govufl.eduwikipedia.org | Prioritizing the synthesis of promising analogs. |
In-depth Structure-Activity Relationship (SAR) Studies
Systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for understanding how modifications to its chemical structure affect its biological activity. nih.govresearchgate.net SAR studies involve synthesizing and testing a series of analogs with systematic variations at different positions of the chromene scaffold.
For other 4H-chromene systems, SAR studies have revealed important insights. For example, in a series of 4H-chromene derivatives designed to combat multidrug resistance in cancer, it was found that the 3 and 4 positions of the chromene ring favor rigid and hydrophobic functional groups, while the 6 position prefers a small and hydrophilic substituent. nih.govnih.gov Similarly, for other chromene derivatives, the lipophilicity of substituents at various positions has been shown to significantly impact their antitumor activity. researchgate.net
Future SAR studies on this compound should systematically explore the effects of modifying the ethoxy group at position 4 and the methyl groups at positions 2 and 3. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used in conjunction with experimental data to build predictive models that can guide the design of more potent and selective compounds. nih.govresearchgate.net
| Position on Chromene Ring | Favorable Substituent Properties (Based on other Chromenes) | Potential Impact on Activity of this compound |
| Position 3 | Rigid and hydrophobic groups. nih.govnih.gov | Modifications to the methyl group could influence potency. |
| Position 4 | Rigid and hydrophobic groups. nih.govnih.gov | Altering the ethoxy group could affect binding and solubility. |
| Position 6 | Small and hydrophilic groups. nih.govnih.gov | Introduction of substituents on the benzene (B151609) ring could modulate activity. |
Synthesis of Analogues with Specific Substituents for SAR Elucidation
A critical avenue of future research lies in the systematic synthesis of this compound analogs to delineate comprehensive structure-activity relationships (SAR). nih.gov This involves the targeted introduction of a diverse array of substituents at various positions of the chromene scaffold. The goal is to probe how modifications to the core structure influence biological activity. For instance, research on other chromene derivatives has shown that specific substitutions can significantly impact their inhibitory effects on biological targets. nih.govnih.gov
The insights gained from these SAR studies are invaluable for guiding the design of more potent and selective compounds. By understanding which structural features are critical for activity, medicinal chemists can focus on synthesizing analogs with optimized pharmacological profiles. This iterative process of synthesis and biological evaluation is fundamental to the lead optimization phase of drug discovery. nih.gov
Ligand-Based and Receptor-Based Drug Design Principles
Both ligand-based and receptor-based drug design strategies will be pivotal in advancing the development of this compound-derived compounds. slideshare.net
Ligand-based drug design is particularly useful when the three-dimensional structure of the biological target is unknown. nih.govnih.govgardp.org This approach relies on the knowledge of molecules that are known to interact with the target. nih.govnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping help to identify the key chemical features required for biological activity. nih.govresearchgate.net By analyzing a series of active and inactive analogs of this compound, researchers can build predictive models to design new molecules with enhanced potency. researchgate.net
Receptor-based drug design , on the other hand, utilizes the known 3D structure of the target protein. slideshare.netnih.gov Molecular docking simulations can predict how different analogs of this compound might bind to the active site of a target protein. This allows for the rational design of modifications that can improve binding affinity and selectivity.
Exploration of Novel Biological Targets and Signaling Pathways
A key area of future investigation is the identification of novel biological targets and signaling pathways modulated by this compound. While initial studies may have identified certain activities, a broader understanding of its molecular interactions is crucial. Research into other chromene derivatives has revealed a wide range of biological activities, including anticancer and antimicrobial effects, suggesting that the chromene scaffold can interact with multiple biological targets. nih.gov
Phenotypic Screening and Target Deconvolution
Once a desirable phenotypic effect is observed, the critical next step is target deconvolution —the process of identifying the specific molecular target or targets responsible for that effect. criver.comnih.govresearchgate.net This is essential for understanding the compound's mechanism of action. nih.govresearchgate.net Modern techniques for target deconvolution include:
Affinity Chromatography: This classic method involves immobilizing the compound on a solid support to "pull out" its binding partners from a cell lysate. nih.gov
Chemical Proteomics Approaches: Advanced methods like photoaffinity labeling (PAL), cellular thermal shift assay (CETSA), and activity-based protein profiling (ABPP) provide more sophisticated ways to identify target proteins in a more biologically relevant context. nih.gov
The combination of phenotypic screening and robust target deconvolution strategies will be instrumental in uncovering novel therapeutic applications for this compound and its derivatives. rsc.org
Understanding Resistance Mechanisms at the Molecular Level
As with any potential therapeutic agent, understanding the molecular mechanisms of resistance is crucial for long-term efficacy. Research into other classes of compounds has shown that cancer cells can develop resistance through various mechanisms, such as the upregulation of drug efflux pumps like P-glycoprotein (P-gp). nih.gov Future studies should investigate whether cells develop resistance to this compound and, if so, elucidate the underlying molecular pathways. This knowledge is vital for developing strategies to overcome resistance and for designing next-generation compounds that are less susceptible to these mechanisms. nih.gov
Integration with Emerging Technologies in Chemical Biology
The integration of emerging technologies in chemical biology will significantly accelerate the research and development of this compound.
High-Throughput Screening and Automation in Synthesis and Characterization
High-throughput screening (HTS) and automation are transforming the drug discovery process. researchgate.net HTS allows for the rapid testing of large libraries of compounds, including newly synthesized analogs of this compound, to identify promising hits. sigmaaldrich.com
Furthermore, the automation of chemical synthesis is becoming increasingly sophisticated. nih.gov Automated platforms can perform small-scale synthesis of numerous analogs in parallel, significantly increasing the efficiency of generating compound libraries for screening. researchgate.netrsc.org These automated systems can be directly coupled with bioassays, creating a seamless workflow from synthesis to biological characterization. nih.govresearchgate.net This integration of automated synthesis and HTS will dramatically accelerate the iterative cycles of design, synthesis, and testing that are central to modern drug discovery.
Lack of Specific Research Data on this compound as a Chemical Probe for Biological Systems
Despite a comprehensive search of available scientific literature, no specific research could be found detailing the application of the chemical compound this compound in the development or use of chemical probes for biological systems. The current body of scientific research does not appear to have explored this particular molecule for bioimaging or as a sensor for biologically relevant analytes.
While the broader class of compounds known as chromenes, particularly those with a 2H-chromene scaffold, has been the subject of extensive investigation for their fluorescent properties and potential in biological sensing, this research has not specifically extended to the this compound derivative. aip.orgresearchgate.netaip.org
The chromene framework is recognized for its utility in constructing fluorescent probes for a variety of biological targets, including thiols, amino acids, and reactive oxygen species. aip.orgaip.orgaip.org These probes often operate on mechanisms such as "thiol-chromene click reaction" or are designed for applications like two-photon fluorescent imaging. aip.orgsciengine.com Furthermore, chromene derivatives have been developed for specific cellular imaging, such as targeting the endoplasmic reticulum. nih.govresearchgate.net
However, the specific substitutions of an ethoxy group at the 4-position and dimethyl groups at the 2- and 3-positions on the 2H-chromene core in this compound have not been documented in the context of chemical probe development. The influence of these particular functional groups on the photophysical properties and biological targeting capabilities of the chromene scaffold remains uninvestigated in the available literature.
Therefore, detailed research findings, data tables, or specific examples of its application as a chemical probe for biological systems cannot be provided at this time. The future direction of research may yet explore the potential of this compound in this and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
